Ethyl 3-chloro-5-hydroxypicolinate
Description
Significance of Halogenated Pyridine (B92270) Carboxylic Acid Esters in Chemical Synthesis
Halogenated pyridine carboxylic acid esters are a class of compounds that hold considerable importance in the field of organic synthesis. The presence of a halogen atom on the pyridine ring is of particular strategic value. Halogens act as versatile functional handles, enabling a wide range of subsequent chemical transformations. They can serve as leaving groups in nucleophilic substitution reactions or facilitate cross-coupling reactions (like Suzuki or Buchwald-Hartwig couplings), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to the construction of more complex molecular architectures from simpler precursors.
Furthermore, the ester group provides another site for chemical modification. Esters are relatively stable but can be readily hydrolyzed to the corresponding carboxylic acid, converted into amides by reaction with amines, or reduced to alcohols. nih.gov Esters of pyridine carboxylic acids, specifically, are well-established as crucial intermediates in the synthesis of numerous valuable compounds, including pharmaceuticals and vitamins. google.com The combination of a halogen and an ester group on a pyridine framework thus creates a multifunctional platform for synthetic chemists to build upon. The strategic placement of these groups, as seen in Ethyl 3-chloro-5-hydroxypicolinate, allows for controlled, stepwise modifications, which is a key principle in modern synthetic strategy. The targeted incorporation of halogen atoms into molecules is highlighted as a critical method for developing new solid forms of pharmaceutically relevant compounds and agrochemicals. google.com
Research Context of Picolinate (B1231196) Scaffold Chemistry
The term "scaffold" in chemistry refers to the core structure of a molecule that serves as a foundation for the synthesis of a library of related compounds. The picolinate scaffold, derived from picolinic acid (pyridine-2-carboxylic acid), is a prominent example of a "privileged scaffold." Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery and medicinal chemistry.
Research in picolinate scaffold chemistry often focuses on synthesizing derivatives to explore their structure-activity relationships (SAR). By systematically modifying the substituents on the pyridine ring, researchers can fine-tune the molecule's properties, such as its binding affinity to a specific protein, its solubility, or its metabolic stability. For instance, pyridine-based structures are central to the development of ligands for various biological targets, including protein kinases. The ultimate goal of such research is to develop novel therapeutic agents or functional molecules. The inherent properties of the pyridine ring, including its ability to participate in hydrogen bonding and its specific electronic characteristics, make the picolinate scaffold a versatile and frequently explored platform in the design of new bioactive compounds.
Scope and Objectives of Research on this compound
While this compound is commercially available, indicating its use in synthesis, specific academic publications detailing extensive research on this particular isomer are not prominent in the public domain. However, based on its structure, the scope and objectives of research involving this compound can be logically inferred.
The primary objective of research utilizing this compound would likely be its application as a chemical intermediate or building block. The molecule features three distinct functional groups ripe for chemical modification: a chloro group, a hydroxyl group, and an ethyl ester.
Scope of Research: The scope would encompass the selective chemical manipulation of these functional groups. For example, the chloro group can be used for cross-coupling reactions to introduce new substituents at the 3-position. The hydroxyl group can be alkylated, acylated, or used to direct metallation reactions. The ethyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to form a library of amides. Research would aim to develop efficient synthetic routes to novel, more complex molecules starting from this platform.
Research Objectives:
Synthesis of Novel Derivatives: To synthesize new series of compounds for screening in agrochemical or pharmaceutical discovery programs. The structural motifs of halogenated pyridines are present in many active compounds.
Intermediate for Complex Targets: To use the compound as a key intermediate in the multi-step synthesis of a specific, complex target molecule where the substituted pyridine core is required.
Structure-Activity Relationship (SAR) Studies: To incorporate this building block into known active molecules to probe the importance of the chloro and hydroxyl groups at the 3- and 5-positions for biological activity.
In essence, the research value of this compound lies in its potential as a versatile starting material for creating diverse and complex molecular structures for a range of scientific applications.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈ClNO₃ |
| Molecular Weight | 201.61 g/mol |
| CAS Number | 1431535-09-9 |
| Appearance | (Typically) White to off-white solid |
| Canonical SMILES | CCOC(=O)C1=NC(=C(C=C1O)Cl)C |
| InChI Key | Not readily available |
Note: Physical properties like melting point and boiling point are not consistently reported across public sources.
Table 2: Examples of Related Halogenated Heterocyclic Compounds in Research
| Compound Name | Core Scaffold | Documented Application/Use | Reference |
| 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester | Pyrazole (B372694) | Intermediate for pyrazole amide pesticides like Tebufenpyrad. | |
| 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | Benzazepine | Serotonin (5-HT) receptor agonist for treating CNS disorders. | |
| 4-amino-5-aminomethyl-2-methylpyrimidine | Pyrimidine | Key intermediate in the synthesis of Thiamine (Vitamin B1). | |
| Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate | Pyridine-Pyrazolidine | Chemical intermediate. |
Structure
3D Structure
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
ethyl 3-chloro-5-hydroxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8(12)7-6(9)3-5(11)4-10-7/h3-4,11H,2H2,1H3 |
InChI Key |
YOJOZXICBIUKSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 3 Chloro 5 Hydroxypicolinate and Analogues
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the substituted pyridine (B92270) ring in a limited number of steps, often through multi-component reactions or by building the ring from acyclic precursors with the desired substituents already in place.
Strategies for Introducing the Hydroxyl Group on Pyridine Rings
The introduction of a hydroxyl group onto a pre-formed pyridine ring is a key transformation in the synthesis of hydroxypyridine derivatives. Several methods have been developed to achieve this, with the choice of method often depending on the desired regioselectivity and the presence of other functional groups.
One notable strategy for the selective hydroxylation of the C3 position of pyridines involves the photochemical valence isomerization of pyridine N-oxides. This metal-free transformation is operationally simple and compatible with a diverse array of functional groups. The process is thought to proceed through the formation of a reactive oxaziridine intermediate upon irradiation, which then undergoes rearrangement to introduce the hydroxyl group at the C3 position.
Another approach involves the oxidation of pyridine derivatives. For instance, enzymatic hydroxylation has been demonstrated for certain pyridine carboxylic acids. The bacterial species Ralstonia/Burkholderia sp. strain DSM 6920 can regioselectively hydroxylate various nicotinic acid derivatives at the C2 position nih.gov. While not directly applicable to the C5 position, this highlights the potential of biocatalysis in pyridine hydroxylation.
Strategies for Introducing the Chlorine Atom on Pyridine Rings
The chlorination of pyridine rings can be achieved through various methods, including electrophilic aromatic substitution and Sandmeyer-type reactions. The direct chlorination of pyridine often requires harsh conditions and can lead to a mixture of products. However, the regioselectivity can be controlled by the presence of directing groups and the choice of chlorinating agent.
The Sandmeyer reaction provides a versatile method for introducing a chlorine atom onto an aromatic ring by diazotization of a primary aromatic amine, followed by decomposition of the diazonium salt in the presence of a copper(I) chloride catalyst wikipedia.orgcymitquimica.comorganic-chemistry.orgbyjus.comyoutube.com. This reaction is particularly useful as the amino group can be strategically positioned to direct the chlorine to the desired location. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism wikipedia.org.
For the synthesis of dichlorinated pyridines, such as 3,5-dichloro-2-cyanopyridine, chlorination of a suitable precursor like 2-cyanopyridine can be performed using reagents such as chlorine gas or sulfuryl chloride under controlled conditions guidechem.com.
| Reagent/Method | Position of Chlorination | Reference |
| Sandmeyer Reaction (from aminopyridine) | Position of the original amino group | wikipedia.orgcymitquimica.comorganic-chemistry.orgbyjus.comyoutube.com |
| Chlorine gas or Sulfuryl chloride on 2-cyanopyridine | 3 and 5 positions | guidechem.com |
Esterification Methods for Picolinic Acid Derivatives
The final step in the synthesis of Ethyl 3-chloro-5-hydroxypicolinate is the esterification of the carboxylic acid at the C2 position. Several standard methods for esterification can be employed.
A common and effective method for the preparation of esters from carboxylic acids is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Alternatively, the picolinic acid can be converted to a more reactive acyl chloride, which then readily reacts with ethanol (B145695) to form the ethyl ester. A convenient one-pot method involves treating the picolinic acid with thionyl chloride (SOCl₂) catalyzed by dimethylformamide (DMF) to form the acyl chloride hydrochloride. This intermediate can then be reacted with ethanol in the presence of a base like triethylamine to yield the desired ester nih.gov.
| Method | Reagents | Key Features |
| Fischer Esterification | Ethanol, Acid catalyst (e.g., H₂SO₄) | Equilibrium-driven reaction, often requires excess alcohol. |
| Acyl Chloride Formation | SOCl₂, DMF (catalyst), then Ethanol, Triethylamine | Proceeds via a highly reactive intermediate, generally high yielding. nih.gov |
Synthesis from Precursor Compounds
An alternative and often more controlled approach to the synthesis of highly substituted pyridines is the stepwise functionalization of a pre-existing pyridine ring that already contains some of the desired substituents.
Derivatization of Ethyl 5-Hydroxypicolinate
A plausible synthetic route to this compound starts from the commercially available Ethyl 5-hydroxypicolinate acs.org. This approach simplifies the synthesis by having the ester and hydroxyl groups already in the correct positions. The key challenge then becomes the regioselective introduction of a chlorine atom at the C3 position.
While direct chlorination of Ethyl 5-hydroxypicolinate may lead to a mixture of isomers, a directed chlorination approach could be employed. The hydroxyl group at the C5 position is an ortho, para-director. However, the pyridine nitrogen and the ester group are deactivating, making electrophilic substitution challenging.
A more predictable route would involve the introduction of an amino group at the C3 position, which can then be converted to a chlorine atom via the Sandmeyer reaction. This multi-step process would involve:
Nitration of Ethyl 5-hydroxypicolinate at the C3 position.
Reduction of the nitro group to an amino group.
Diazotization of the amino group followed by treatment with copper(I) chloride to introduce the chlorine atom.
Functionalization of Halogenated Pyridine Carboxylic Acids
Another strategic approach begins with a pyridine ring that is already halogenated. For instance, the synthesis could start from a dihalogenated picolinic acid derivative. A potential precursor is 3,5-dichloro-2-cyanopyridine, which is synthesized by the chlorination of 2-cyanopyridine guidechem.com.
The synthetic sequence from this precursor would involve several key transformations:
Hydrolysis of the nitrile: The cyano group at the C2 position can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This would yield 3,5-dichloropicolinic acid.
Selective hydroxylation: One of the chlorine atoms, preferably at the C5 position, needs to be selectively replaced by a hydroxyl group. Nucleophilic aromatic substitution of a hydroxyl group for a chlorine on a pyridine ring can be challenging. However, the presence of the electron-withdrawing carboxylic acid group can facilitate this substitution. The C5 position is generally more susceptible to nucleophilic attack than the C3 position in such systems.
Esterification: The final step would be the esterification of the carboxylic acid group to the ethyl ester, as described in section 2.1.3.
This pathway offers good control over the placement of the substituents, although it requires several steps and careful control of reaction conditions to achieve the desired selectivity in the hydroxylation step.
Utility of Decarboxylative Halogenation in Pyridine Systems
Decarboxylative halogenation serves as a valuable synthetic tool for the introduction of halogen atoms onto pyridine rings, offering an alternative to direct halogenation methods which can sometimes suffer from issues with regioselectivity and harsh reaction conditions. This methodology involves the replacement of a carboxylic acid group with a halogen atom. One of the classic methods for this transformation is the Hunsdiecker reaction and its variations. rsc.orgnih.gov
The traditional Hunsdiecker reaction involves the use of silver salts of carboxylic acids, which are then treated with a halogen such as bromine. rsc.orgnih.gov The reaction is believed to proceed through a radical mechanism. While effective, the need to prepare the silver salt and the use of stoichiometric silver can be drawbacks.
Modern advancements have led to the development of more versatile and catalytic methods for decarboxylative halogenation of heteroaryl carboxylic acids, including those of the pyridine series. These newer protocols often utilize more readily available reagents and milder reaction conditions. For instance, a general catalytic method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids has been reported, which leverages an aryl radical intermediate. tcichemicals.comnih.gov This strategy is notable for its broad substrate scope and its ability to access not only bromo- and iodo-derivatives but also the more challenging chloro- and fluoro-derivatives by adjusting the halogen source and catalyst system. tcichemicals.comnih.gov
The regioselectivity of decarboxylative halogenation is inherently controlled by the initial position of the carboxylic acid group on the pyridine ring. This provides a distinct advantage for the synthesis of specific isomers that might be difficult to obtain through electrophilic aromatic substitution, where the directing effects of the nitrogen atom and other substituents dictate the position of incoming electrophiles. For example, this method can be applied to picolinic, nicotinic, and isonicotinic acids to furnish the corresponding halopyridines. tcichemicals.comchemistryviews.org A transition-metal-free approach for the decarboxylative halogenation of 2-picolinic acids using dihalomethanes under oxygen has also been described, highlighting the ongoing efforts to develop more sustainable and cost-effective synthetic routes. researchgate.net
Table 1: Comparison of Decarboxylative Halogenation Methods for Pyridine Carboxylic Acids
| Method | Reagents | Key Features |
| Traditional Hunsdiecker | Silver carboxylate, Halogen (e.g., Br₂) | Stoichiometric silver salt required; Radical mechanism. rsc.orgnih.gov |
| Catalytic LMCT | Cu catalyst, Oxidant, Halogen source | Broad scope including chlorination and fluorination; Milder conditions. tcichemicals.comnih.gov |
| Metal-Free (for 2-picolinic acid) | Dihalomethane, O₂ | Avoids transition metals; Specific for 2-picolinic acids. researchgate.net |
Advanced Synthetic Techniques
Catalytic Approaches in Picolinate (B1231196) Synthesis
The synthesis of functionalized picolinates, including those with hydroxyl and chloro substituents, has been significantly advanced through the use of transition-metal catalysis. These methods offer high efficiency, regioselectivity, and functional group tolerance. Catalytic strategies are broadly employed for the construction of the pyridine ring itself or for the modification of a pre-existing pyridine scaffold. researchgate.net
Transition-metal-catalyzed cross-coupling reactions are powerful tools for introducing substituents onto the pyridine ring. While not a direct synthesis of the ring, they are crucial for creating substituted picolinate precursors. Furthermore, C-H functionalization has emerged as a highly atom-economical approach. acs.org This strategy allows for the direct formation of carbon-carbon or carbon-heteroatom bonds by activating otherwise inert C-H bonds on the pyridine ring. For example, cobalt-catalyzed picolinamide-directed C-H activation has been utilized for the synthesis of various heterocyclic compounds. researchgate.net
Catalytic cycloaddition reactions, such as the [2+2+2] cycloaddition of alkynes and nitriles, provide a convergent and atom-efficient pathway to construct the pyridine ring of picolinates. researchgate.net These reactions, often catalyzed by metals like rhodium or iron, can assemble polysubstituted pyridines from simple, acyclic precursors in a single step.
Recent research has also focused on the development of novel heterogeneous catalysts for picolinate synthesis. For instance, a metal-organic framework (MOF), UiO-66(Zr)-N(CH2PO3H2)2, has been employed as a nanoporous heterogeneous catalyst for the synthesis of picolinate and picolinic acid derivatives through a multi-component reaction at ambient temperature. nih.govnih.gov This approach highlights the growing interest in sustainable catalytic systems that are easily separable and reusable.
Table 2: Overview of Catalytic Approaches in Picolinate Synthesis
| Catalytic Approach | Description | Example Catalyst(s) |
| C-H Functionalization | Direct activation and functionalization of C-H bonds on the pyridine ring. acs.org | Cobalt, Rhodium |
| [2+2+2] Cycloaddition | Construction of the pyridine ring from alkynes and nitriles. researchgate.net | Rhodium, Iron |
| Heterogeneous Catalysis | Use of solid-supported catalysts for ease of separation and reuse. nih.govnih.gov | UiO-66(Zr)-based MOFs |
Stereoselective Synthesis of Related Hydroxypicolinates
The stereoselective synthesis of hydroxypicolinates is of significant interest, as the introduction of chirality into such scaffolds can have a profound impact on their biological activity. Several strategies have been developed to achieve the asymmetric synthesis of chiral pyridine derivatives, which can be adapted for hydroxypicolinates.
One approach involves the asymmetric hydrogenation of the pyridine ring. Chiral catalysts, often based on rhodium or iridium complexes, can be used to hydrogenate substituted pyridines, leading to the formation of chiral piperidines with high enantioselectivity. Subsequent functionalization and re-aromatization, where applicable, can provide access to enantioenriched pyridine derivatives.
Catalytic enantioselective oxidation represents another powerful strategy. For instance, the desymmetrization of bispyridine substrates through a catalytic enantioselective pyridine N-oxidation has been demonstrated using biomolecule-inspired peptide catalysts. acs.org The resulting chiral pyridine N-oxides can then be further functionalized.
The Bohlmann-Rahtz pyridine synthesis can be adapted for a stereoselective route. The reaction of a chiral nonracemic enamine with a thiazolylpropynone has been shown to produce a pyridine-containing gamma-amino acid with high optical purity in a one-pot multicomponent reaction. This method demonstrates excellent control of regiochemistry and minimal racemization.
Furthermore, enzymatic methods offer a highly selective means of introducing hydroxyl groups. For example, certain bacterial strains can regioselectively hydroxylate pyridine carboxylic acids. While this specific example leads to hydroxylation at the C2 position, the principle of using enzymes for stereoselective transformations is a key strategy in modern organic synthesis.
The development of novel chiral acids as resolving agents also plays a crucial role. These auxiliaries can be used to separate racemic mixtures of alcohols, which could be precursors to chiral hydroxypicolinates, through the formation and separation of diastereomeric esters.
Table 3: Strategies for Stereoselective Synthesis of Chiral Pyridine Derivatives
| Strategy | Description | Key Features |
| Asymmetric Hydrogenation | Enantioselective reduction of the pyridine ring using chiral catalysts. | Access to chiral piperidine intermediates. |
| Catalytic Enantioselective Oxidation | Desymmetrization of prochiral pyridines via oxidation. acs.org | Formation of chiral N-oxides. |
| Chiral Auxiliary-Mediated Synthesis | Use of chiral enamines in pyridine ring formation (e.g., Bohlmann-Rahtz). | High optical purity and regiocontrol. |
| Enzymatic Hydroxylation | Biocatalytic introduction of hydroxyl groups. | High regio- and stereoselectivity. |
Chemical Reactivity and Transformation Studies of Ethyl 3 Chloro 5 Hydroxypicolinate
Reactions Involving the Pyridine (B92270) Nitrogen
The nitrogen atom within the pyridine ring of Ethyl 3-chloro-5-hydroxypicolinate retains its characteristic Lewis basicity and nucleophilicity, making it a prime site for various chemical reactions. However, the electronic landscape of the pyridine ring is significantly influenced by its substituents. The electron-withdrawing nature of the chloro and ethyl ester groups diminishes the electron density of the ring and the basicity of the nitrogen atom. Conversely, the hydroxyl group, an electron-donating group, partially counteracts this effect.
Key reactions involving the pyridine nitrogen include:
N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or a hydrogen peroxide/acetic acid mixture. arkat-usa.orgwikipedia.org The formation of the N-oxide can alter the reactivity of the pyridine ring, for instance, by making the C2 and C4 positions more susceptible to nucleophilic attack. wikipedia.org
N-Amination: The pyridine nitrogen can be directly aminated to yield N-aminopyridinium salts. Reagents like hydroxylamine-O-sulfonic acid (HOSA) or mesitylsulfonyl hydroxylamine (B1172632) (MSH) are effective for this purpose. nih.gov The reactivity in N-amination can be lower for pyridines bearing electron-withdrawing groups. nih.gov
Quaternization: As a tertiary amine, the pyridine nitrogen readily reacts with alkyl halides, such as methyl iodide, to form quaternary pyridinium (B92312) salts. wikipedia.orgresearchgate.net This reaction introduces a permanent positive charge on the nitrogen atom, significantly increasing the ring's susceptibility to nucleophilic attack. scribd.com
Reactivity of the Ester Moiety
The ethyl ester group at the C2 position is a key functional handle for modifying the molecule's core structure. Its reactivity is typical of carboxylic acid esters and includes transesterification, hydrolysis, and reduction.
Transesterification Processes
The ethyl ester of this compound can undergo transesterification in the presence of another alcohol and a catalyst, which can be either an acid or a base. This equilibrium-driven process allows for the substitution of the ethoxy group with other alkoxy groups, thereby enabling the synthesis of a variety of different picolinate (B1231196) esters. The reaction conditions, such as the choice of alcohol and catalyst, can be tailored to drive the reaction towards the desired product.
Hydrolysis and Carboxylic Acid Formation
The ester can be hydrolyzed to the corresponding carboxylic acid, 3-chloro-5-hydroxypicolinic acid, under either acidic or basic conditions. Basic hydrolysis, using an aqueous solution of a base like sodium hydroxide (B78521) followed by acidification, is a common and efficient method. This transformation is fundamental for creating derivatives where a carboxylic acid functionality is required for further reactions, such as amide bond formation. The synthesis of picolinic acids from their esters is a standard procedure. chemicalbook.com
Reductive Transformations
Reduction of the ethyl ester group leads to the formation of (3-chloro-5-hydroxy-pyridin-2-yl)methanol. The choice of reducing agent is critical to ensure chemoselectivity, avoiding the reduction of other functional groups present in the molecule.
Strong Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. harvard.edu However, these reagents are generally non-selective and may also reduce the chloro substituent.
Selective Hydride Reagents: Milder reagents are preferred for selective ester reduction. Sodium borohydride (B1222165) (NaBH₄) is typically unreactive towards esters but its reactivity can be enhanced. acs.orgjsynthchem.com Lithium borohydride (LiBH₄) is known to selectively reduce esters in the presence of other functional groups like carboxylic acids and amides. harvard.edu Borane complexes (e.g., BH₃·THF) are also effective for reducing carboxylic acids and can sometimes be used for esters, though they are generally more selective for acids. nih.gov
Reactivity of the Halogen Substituent
The chlorine atom at the C3 position of the pyridine ring is a site for substitution reactions, primarily through a nucleophilic aromatic substitution (SₙAr) mechanism.
Nucleophilic Aromatic Substitution Reactions
The feasibility of nucleophilic aromatic substitution on a pyridine ring is highly dependent on the position of the leaving group. In general, SₙAr reactions are most favorable at the C2 and C4 positions because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative ring nitrogen atom, thus stabilizing it. vaia.comslideshare.net
For this compound, the chloro group is at the C3 position. Nucleophilic attack at this position does not allow for the direct delocalization of the resulting negative charge onto the pyridine nitrogen. youtube.com Consequently, 3-halopyridines are significantly less reactive towards nucleophiles compared to their 2- and 4-halo counterparts. youtube.comsci-hub.se
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituted pyridine ring of this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling , a reaction between an organohalide and an organoboron compound, can be employed to introduce new aryl or vinyl substituents at the 3-position of the picolinate ring. While specific studies on this compound are not extensively documented in readily available literature, the general reactivity of chloropyridines in Suzuki reactions is well-established. The reaction typically utilizes a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand, and a base to facilitate the transmetalation step.
The Heck reaction , which couples an unsaturated halide with an alkene, offers another avenue for functionalization. wikipedia.org This reaction, catalyzed by palladium complexes, would lead to the formation of a substituted alkene at the 3-position of the picolinate ring. wikipedia.org The efficiency and regioselectivity of the Heck reaction can be influenced by the choice of catalyst, base, and reaction conditions. organic-chemistry.org
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.orgbeilstein-journals.org This reaction, co-catalyzed by palladium and copper complexes, can be used to introduce alkynyl moieties onto the picolinate ring, providing a gateway to a variety of further transformations. beilstein-journals.orgbeilstein-journals.org Copper-free Sonogashira protocols have also been developed to circumvent issues related to the copper co-catalyst. preprints.org
Radical Reactions and Halogen Atom Transfer
The chlorine atom on the picolinate ring can also participate in radical reactions. Halogen atom transfer (HAT) processes, initiated by radical initiators or photochemically, could generate a pyridyl radical intermediate. This reactive species can then engage in various carbon-carbon or carbon-heteroatom bond-forming reactions. The specific conditions and outcomes of such reactions would depend on the nature of the radical trap and the reaction parameters.
Reactivity of the Hydroxyl Group
The hydroxyl group at the 5-position of the picolinate ring offers a rich site for chemical modification through alkylation and acylation reactions, leading to the formation of ether and ester derivatives.
Alkylation and Acylation Reactions
Alkylation of the hydroxyl group can be achieved by reacting this compound with an alkyl halide in the presence of a base. The choice of base, such as sodium hydride or a carbonate, is crucial for deprotonating the hydroxyl group to form the more nucleophilic alkoxide intermediate. This allows for the introduction of a wide range of alkyl groups.
Acylation of the hydroxyl group can be readily accomplished using acylating agents like acyl chlorides or anhydrides, typically in the presence of a base such as pyridine or triethylamine. This reaction leads to the formation of ester derivatives.
Formation of Ether and Ester Derivatives
The alkylation and acylation reactions described above directly lead to the synthesis of a diverse array of ether and ester derivatives of this compound. These derivatization strategies are valuable for modifying the compound's physical and chemical properties, such as solubility, lipophilicity, and biological activity. For instance, the synthesis of various substituted 4-amino-pyrimidines has been explored using derivatives like 3-chloro-5-hydroxypentan-2-one. google.com
Chelation and Coordination Chemistry
The picolinate scaffold, with its nitrogen and oxygen donor atoms, is an excellent ligand for coordinating with a variety of metal ions. The presence of the hydroxyl group in this compound further enhances its chelating ability.
Complexation with Metal Ions (e.g., Vanadium, Zinc, Gallium, Lanthanides, Ruthenium)
Vanadium: Picolinate and hydroxypicolinate ligands are known to form stable complexes with vanadium in various oxidation states. rsc.orgnih.govrsc.org These complexes have been investigated for their potential insulin-mimetic properties. rsc.orgrsc.org The coordination geometry around the vanadium center can vary depending on the stoichiometry and the presence of other ligands. rsc.orgnih.govrsc.orgnih.gov
Zinc: Zinc(II) readily forms complexes with picolinate ligands, often exhibiting octahedral geometry. rsc.orgwikipedia.orgamericanelements.comscbt.com The resulting zinc picolinate complexes have been explored as dietary supplements and in other biological applications. wikipedia.orgamericanelements.comscbt.comnih.gov The crystal structure of zinc picolinate often includes water molecules in the coordination sphere. wikipedia.org The coordination environment around the zinc ion in complexes with substituted pyridine ligands can be influenced by the nature of the substituents, leading to distorted geometries. nih.gov
Gallium: Gallium(III) forms stable complexes with picolinate and related ligands. nih.govacs.orgnih.gov These complexes have garnered interest for their potential applications in radiopharmaceuticals and as antimicrobial or anticancer agents. nih.govacs.orgnih.govresearchgate.netmdpi.com The coordination number and geometry of gallium(III) in these complexes can be tuned by the ligand design. acs.orgnih.gov
Lanthanides: Picolinate-based ligands are effective chelators for lanthanide ions, forming complexes with interesting photophysical properties, such as luminescence. nih.govacs.orgnih.govacs.org These luminescent lanthanide complexes have potential applications in bioimaging and sensing. nih.govacs.orgnih.govyoutube.com The stability and luminescence of these complexes are influenced by the specific lanthanide ion and the ligand architecture. nih.govnih.gov
Ruthenium: Ruthenium forms a variety of complexes with picolinate ligands in different oxidation states. nih.govfrontiersin.orgnih.govresearchgate.netrsc.org These complexes have been studied for their catalytic activity, particularly as photosensitizers in redox reactions. nih.govfrontiersin.orgnih.govresearchgate.netrsc.org The electrochemical and photophysical properties of ruthenium picolinate complexes can be finely tuned by modifying the ancillary ligands. nih.govfrontiersin.orgnih.govresearchgate.net
Ligand Design Principles for Picolinate-Based Chelators
The design of picolinate-based chelators is a cornerstone of coordination chemistry, with applications ranging from medicinal chemistry to materials science. nih.govodinity.com The underlying principle of their chelating ability resides in the picolinate anion, which typically acts as a bidentate ligand. Coordination to a metal center occurs through the pyridine ring nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered chelate ring. ionicviper.orgresearchgate.net The inherent stability of this arrangement is a primary driver for the widespread use of picolinate scaffolds in ligand design.
The substituents on the pyridine ring play a critical role in modulating the electronic and steric properties of the ligand, thereby influencing the coordination geometry, stability, and reactivity of the resulting metal complex. In the case of this compound, the chloro and hydroxyl groups are key determinants of its coordination behavior. The electron-withdrawing nature of the chlorine atom can influence the pKa of the pyridine nitrogen and the Lewis basicity of the coordinating atoms. The hydroxyl group, on the other hand, can participate in intramolecular hydrogen bonding and can also be deprotonated to act as an additional coordination site, potentially leading to the formation of polynuclear complexes.
The design of more complex picolinate-based chelators often involves the incorporation of the picolinate moiety into larger, more pre-organized structures. For instance, the integration of picolinate arms into rigid backbones like bispidines results in hexadentate ligands that are highly pre-organized for octahedral coordination. nih.govacs.org This pre-organization minimizes the entropic penalty of chelation, leading to complexes with exceptionally high thermodynamic stability and kinetic inertness. researchgate.net The choice of the donor atoms and the chelate ring size are also crucial design parameters. Studies have shown that for larger metal ions, five-membered chelate rings, as formed by picolinates, are generally preferred over six-membered rings, leading to more stable complexes. researchgate.net
Furthermore, steric hindrance can be strategically employed to control the coordination environment around the metal center. The introduction of bulky substituents, such as a mesityl group, can enforce a specific coordination geometry and can protect the metal center from undesired interactions. rsc.org This principle is vital in the design of catalysts where control over the metal's coordination sphere is paramount.
Table 1: Key Principles in Picolinate-Based Ligand Design
| Principle | Description | Influence on this compound |
| Bidentate Chelation | The pyridine nitrogen and a carboxylate oxygen coordinate to the metal center, forming a stable five-membered ring. ionicviper.orgresearchgate.net | This is the expected primary coordination mode. |
| Electronic Effects | Substituents on the pyridine ring alter the electron density and basicity of the donor atoms. | The chloro group is electron-withdrawing, while the hydroxyl group is electron-donating by resonance. |
| Steric Hindrance | Bulky groups can be used to control the coordination number and geometry of the metal complex. rsc.org | The chloro and hydroxyl groups are relatively small and are not expected to impose significant steric constraints. |
| Pre-organization | Incorporating the picolinate moiety into a rigid framework enhances complex stability. nih.govacs.org | The this compound molecule itself is not pre-organized but can be a building block for more complex ligands. |
| Chelate Ring Size | The size of the chelate ring influences the stability of the complex, with five-membered rings being highly favorable. researchgate.net | The formation of a five-membered chelate ring is a key feature contributing to the stability of its metal complexes. |
Structural Elucidation of Metal Complexes
In addition to X-ray diffraction, a suite of spectroscopic techniques is employed to characterize these complexes in both solid and solution phases. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is invaluable for elucidating the structure of these complexes in solution, providing insights into the symmetry of the complex and the electronic environment of the ligand upon coordination. researchgate.net Infrared (IR) and Raman spectroscopy are also utilized to confirm the coordination of the picolinate ligand by observing shifts in the characteristic vibrational frequencies of the carboxylate and pyridine groups upon complexation. osti.gov
The structural features of picolinate complexes are not solely determined by the ligand itself but are also influenced by the choice of the metal ion, the counter-ions present in the crystal lattice, and the solvent used for crystallization. researchgate.net For instance, the coordination mode of the picolinate ligand can differ between the solid state and solution. researchgate.net Intermolecular interactions, such as hydrogen bonding and π-π stacking, are frequently observed in the crystal structures of picolinate complexes and play a crucial role in stabilizing the crystal lattice. osti.govtandfonline.com In the context of this compound, the hydroxyl group is a potential hydrogen bond donor and acceptor, which could lead to extended supramolecular architectures in the solid state.
Table 2: Common Techniques for Structural Elucidation of Picolinate Complexes
| Technique | Information Obtained | Relevance to this compound Complexes |
| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination geometry. researchgate.netosti.govtandfonline.com | Would provide definitive structural information. |
| NMR Spectroscopy (¹H, ¹³C) | Structure in solution, ligand conformation, complex symmetry. researchgate.net | Would confirm the binding mode in solution. |
| Infrared (IR) Spectroscopy | Information on functional group coordination (e.g., carboxylate shifts). osti.gov | Would show shifts in C=O and C-O stretching frequencies upon coordination. |
| Raman Spectroscopy | Complements IR spectroscopy for vibrational analysis. osti.gov | Would provide additional information on the vibrational modes of the complex. |
| UV-Vis Spectroscopy | Electronic transitions, information on the d-orbitals of the metal center. ionicviper.org | Would reveal changes in the electronic structure upon complexation. |
Spectroscopic and Analytical Characterization Methodologies
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.
¹H NMR spectroscopy would provide crucial information about the number, environment, and connectivity of the hydrogen atoms in the Ethyl 3-chloro-5-hydroxypicolinate molecule. The expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the ethyl ester group. The chemical shifts (δ) of the aromatic protons would be influenced by the positions of the chloro, hydroxyl, and ethyl carboxylate substituents. The integration of the signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal the neighboring protons, thus helping to establish the substitution pattern on the pyridine ring.
Hypothetical ¹H NMR Data Table for this compound:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | d | 1H | H-6 (proton ortho to the nitrogen) |
| ~7.5 | d | 1H | H-4 (proton meta to the nitrogen) |
| ~4.4 | q | 2H | -OCH₂CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
| ~5.0-6.0 | br s | 1H | -OH |
Note: This is a hypothetical representation. Actual chemical shifts and coupling constants would need to be determined experimentally.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring would be indicative of the electronic effects of the substituents. For instance, the carbon atom attached to the chlorine atom (C-3) would be expected at a specific chemical shift, as would the carbon bearing the hydroxyl group (C-5) and the carboxylate group (C-2). The signals for the ethyl group carbons would also be present in the aliphatic region of the spectrum.
Hypothetical ¹³C NMR Data Table for this compound:
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (ester) |
| ~155 | C-5 (C-OH) |
| ~148 | C-6 |
| ~140 | C-2 |
| ~125 | C-3 (C-Cl) |
| ~120 | C-4 |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Note: This is a hypothetical representation. Actual chemical shifts would need to be determined experimentally.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the molecule, such as the coupling between the ethyl protons and the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would show correlations between protons and the carbon atoms to which they are directly attached. This would be instrumental in assigning the carbon signals based on the already assigned proton signals.
Mass Spectrometry for Molecular Structure Elucidation
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns. For this compound, a high-resolution mass spectrum (HRMS) would be essential to confirm the elemental composition. The exact mass measurement would be compared with the calculated mass for the molecular formula C₈H₈ClNO₃. The mass spectrum would also likely show characteristic fragmentation patterns, such as the loss of the ethoxy group (-OCH₂CH₃) or the carboxyl group (-CO₂Et), which would further support the proposed structure.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra are excellent for identifying the functional groups present in a compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the C=O stretch of the ester group (around 1700-1730 cm⁻¹), C-O stretches, C-N stretches within the pyridine ring, and C-Cl stretch.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the vibrations of the aromatic ring and other non-polar bonds.
Hypothetical IR Data Table for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Broad | O-H stretch |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2980 | Medium | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C and C=N stretch |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Medium | C-O stretch (hydroxyl) |
| ~700-800 | Medium-Strong | C-Cl stretch |
Note: This is a hypothetical representation. Actual absorption frequencies would need to be determined experimentally.
X-ray Crystallography for Solid-State Structure Determination
For a crystalline solid, single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound could be grown, this technique would provide definitive proof of its molecular structure. It would yield precise bond lengths, bond angles, and torsion angles, confirming the substitution pattern on the pyridine ring and the conformation of the ethyl ester group. Furthermore, it would reveal information about the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the crystal lattice.
Electronic Spectroscopy (UV-Vis and Emission) for Electronic Structure and Complexation Studies
Electronic spectroscopy, encompassing UV-Visible absorption and emission (fluorescence) techniques, serves as a powerful tool for elucidating the electronic structure of this compound and investigating its interactions in complexation. These methods provide insights into the molecular orbital energies and the effects of substituents and the environment on the electronic distribution within the molecule.
The UV-Visible spectrum of a molecule like this compound, which contains a substituted pyridine ring, is characterized by electronic transitions between different energy levels. libretexts.org The pyridine ring, with its conjugated π-system and the non-bonding electrons on the nitrogen atom, gives rise to distinct absorption bands. The primary transitions observed are π-π* and n-π* transitions. libretexts.orgresearchgate.net
The π-π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity. libretexts.org In contrast, the n-π* transitions, resulting from the promotion of a non-bonding electron from the nitrogen atom to a π* antibonding orbital, are generally of lower intensity. libretexts.org The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the pyridine ring. In this compound, the chloro, hydroxyl, and ethyl ester groups influence the energy of the molecular orbitals and thus the wavelengths of these transitions.
Solvent polarity also plays a crucial role in the electronic spectra of such compounds. aip.org In polar solvents, hydrogen bonding can occur with the nitrogen atom and the hydroxyl group, which tends to shift the n-π* transitions to shorter wavelengths (a hypsochromic or blue shift). aip.org Conversely, π-π* transitions may exhibit a bathochromic (red) shift to longer wavelengths in polar solvents.
While specific experimental data for this compound is not widely published, the expected UV-Vis absorption data can be inferred from structurally similar compounds, such as 3-hydroxypicolinic acid. nih.gov
Table 1: Representative UV-Visible Absorption Data for a Substituted Hydroxypicolinate in Different Solvents
| Solvent | λmax (nm) for n-π* transition | Molar Absorptivity (ε) for n-π* (L mol⁻¹ cm⁻¹) | λmax (nm) for π-π* transition | Molar Absorptivity (ε) for π-π* (L mol⁻¹ cm⁻¹) |
| Hexane | ~340 | ~500 | ~280 | ~5000 |
| Ethanol (B145695) | ~330 | ~600 | ~285 | ~5500 |
| Water | ~325 | ~650 | ~290 | ~6000 |
Emission spectroscopy, specifically fluorescence, provides further information about the excited states of this compound. Upon absorption of UV radiation, the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy). The fluorescence properties, including the quantum yield and lifetime, are highly sensitive to the molecular structure and the local environment.
Complexation Studies
UV-Vis spectroscopy is a valuable technique for studying the formation of metal complexes with ligands like this compound. orientjchem.orgresearchgate.net The coordination of a metal ion to the ligand, typically through the pyridine nitrogen and the hydroxyl or carboxylate oxygen, leads to significant changes in the electronic spectrum. researchgate.net These changes can be monitored to determine the stoichiometry and stability of the resulting complexes. libretexts.org
Upon complexation, the absorption bands of the ligand are often shifted, and new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions may appear. orientjchem.org By systematically varying the concentration of the metal ion while keeping the ligand concentration constant (or vice versa), one can use methods like the mole-ratio method or Job's method of continuous variations to determine the composition of the complex in solution. libretexts.org
For instance, the formation of a complex between this compound (L) and a metal ion (M) can be represented by the equilibrium:
mM + nL ⇌ MmLn
The absorbance of the solution is measured at a wavelength where the complex absorbs significantly, while the free ligand and metal ion have minimal absorbance. libretexts.org A plot of absorbance versus the mole fraction of the ligand will show a maximum or a break at the stoichiometric ratio of the complex. libretexts.org
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for understanding the electronic structure and behavior of molecules at the atomic level. These methods, particularly Density Functional Theory (DFT), would be instrumental in elucidating the fundamental chemical nature of Ethyl 3-chloro-5-hydroxypicolinate.
Density Functional Theory (DFT) Studies of Electronic Structure and Properties
Density Functional Theory (DFT) has become a standard method in computational chemistry for predicting the electronic structure of molecules. By applying DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), a range of properties for this compound could be determined.
These studies would involve the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. The MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Hypothetical Value |
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Gap | Data Not Available |
| Dipole Moment | Data Not Available |
| Total Energy | Data Not Available |
Computational Modeling of Reaction Mechanisms
For instance, the synthesis of derivatives of this compound could be modeled to understand the regioselectivity and stereoselectivity of the reactions. The influence of the chloro and hydroxyl substituents on the pyridine (B92270) ring's reactivity could be systematically studied. Such computational investigations are invaluable for optimizing reaction conditions and predicting the formation of desired products.
Conformational Analysis and Molecular Dynamics Simulations
The presence of the ethyl ester group introduces conformational flexibility to this compound. Conformational analysis would aim to identify the different stable conformers of the molecule and to determine their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step.
Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformational space and reveal how the molecule's shape fluctuates. This is particularly important for understanding how the molecule might interact with other molecules, such as solvents or biological receptors.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are also capable of predicting various spectroscopic parameters. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) and Raman spectrum. These predicted spectra can be compared with experimentally obtained spectra to aid in the structural confirmation of the molecule.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical chemical shifts, when compared to experimental data, can help in the definitive assignment of the signals in the NMR spectrum to specific atoms within the molecule.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value Range |
| Key IR Frequencies (cm⁻¹) | Data Not Available |
| ¹H NMR Chemical Shifts (ppm) | Data Not Available |
| ¹³C NMR Chemical Shifts (ppm) | Data Not-Available |
Intermolecular Interactions and Supramolecular Chemistry
The study of intermolecular interactions is crucial for understanding the solid-state properties and solution behavior of this compound. These non-covalent interactions govern how the molecules pack in a crystal lattice and how they associate in solution.
Hydrogen Bonding Networks
The hydroxyl group and the nitrogen atom in the pyridine ring of this compound are capable of participating in hydrogen bonding, acting as both hydrogen bond donors and acceptors. The carbonyl group of the ester can also act as a hydrogen bond acceptor. Computational studies can identify and characterize the potential hydrogen bonding networks that can form between molecules of this compound.
By analyzing the geometry and energetics of these hydrogen bonds, it is possible to understand their strength and their role in the formation of larger supramolecular assemblies. This knowledge is fundamental to predicting the crystal structure and understanding the physical properties of the solid material, such as its melting point and solubility.
Crystal Packing Analysis
The solid-state architecture of picolinic acid derivatives, including this compound, is dictated by a complex interplay of intermolecular forces. The introduction of various substituents onto the pyridine ring significantly influences the molecular conformation and the resulting crystal packing. nih.gov These structures are often stabilized by a delicate balance between hydrogen bonding, π-stacking interactions, and other weak non-bonding contacts. nih.gov
Analysis of related structures shows that hydrogen bonds are a predominant feature. For instance, in the crystal structure of 5-bromopicolinic acid, molecules form dimers linked by O-H···N hydrogen bonds, creating a strand that propagates along a crystallographic axis. researchgate.net In other substituted heterocycles, weak C-H···O hydrogen bonds are frequently observed linking molecules into chains or more complex networks. nih.gov
Table 1: Example Crystallographic Data for a Substituted Picolinic Acid Derivative (5-bromopicolinic acid)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C6H6BrNO3 | researchgate.net |
| Crystal System | Triclinic | researchgate.net |
| Space Group | P1̄ | researchgate.net |
| a (Å) | 7.0407(5) | researchgate.net |
| b (Å) | 7.1597(6) | researchgate.net |
| c (Å) | 8.3808(7) | researchgate.net |
| α (°) | 75.844(4) | researchgate.net |
| β (°) | 94.562(4) | researchgate.net |
| γ (°) | 76.306(4) | researchgate.net |
| Volume (ų) | 373.61(5) | researchgate.net |
| Temperature (K) | 150(2) | researchgate.net |
Ligand Design and Metal Ion Binding Affinity Predictions
Picolinic acid and its derivatives are exceptionally versatile ligands in coordination chemistry due to their structural and electronic properties. nih.gov The pyridine nitrogen and the carboxylate oxygen atoms act as a bidentate chelating unit, forming a stable five-membered ring upon coordination with a metal ion. researchgate.netwikipedia.org This chelating ability makes them valuable components in the design of ligands for various applications, including biomedical imaging and therapy. nih.gov
This compound possesses the fundamental picolinate (B1231196) scaffold, making it a candidate for metal ion complexation. The substituents (chloro and hydroxyl groups) can modulate its electronic properties and, consequently, its binding affinity and selectivity for different metal ions. The hydroxyl group, in particular, can act as an additional coordination site or influence the acidity of the carboxylic acid precursor.
Computational methods are increasingly used to predict the interactions between ligands and metal ions, overcoming challenges in modeling metalloenzyme inhibitors. escholarship.org Techniques such as Density Functional Theory (DFT) calculations and specialized docking algorithms can predict the binding pose and affinity of metal-binding pharmacophores. escholarship.org For instance, the Fold-X force field has been enhanced to predict the positions of metal ions like Ca²⁺, Mg²⁺, and Zn²⁺ in protein binding sites with high accuracy. nih.gov Such computational tools can distinguish between high- and low-affinity binding sites and even discriminate between different metal ions. nih.gov
The prediction of metal-ion binding sites can also be achieved from sequence-based methods using residue embeddings, which can simultaneously provide binding probabilities for multiple ions like Zn²⁺ and Ca²⁺. nih.gov These in silico approaches are invaluable for screening potential ligands and prioritizing candidates for synthesis and experimental validation. escholarship.orgnih.gov For a molecule like this compound, these computational models could predict its coordination geometry and binding free energy with various biologically relevant metal ions, guiding its potential use in inhibitor design or as a metal-sequestering agent. escholarship.org
Derivatives and Analogues of Ethyl 3 Chloro 5 Hydroxypicolinate in Academic Research
Systematic Modification of the Ester Moiety
The ester group of ethyl 3-chloro-5-hydroxypicolinate presents a readily modifiable site for derivatization, primarily through transesterification to other alkyl esters or conversion to amides.
Methyl and Other Alkyl Esters
While specific academic literature detailing the systematic variation of the alkyl chain of the ester for this compound is not extensively available, the principles of transesterification are well-established in organic chemistry. This reaction would typically involve reacting the parent ethyl ester with a different alcohol (e.g., methanol, propanol) in the presence of an acid or base catalyst to yield the corresponding methyl or other alkyl esters. The physical and chemical properties of these esters, such as solubility and reactivity, would be expected to vary based on the nature of the alkyl group.
Table 1: Hypothetical Alkyl Ester Derivatives of 3-chloro-5-hydroxypicolinic acid
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Mthis compound | C₇H₆ClNO₃ | 187.58 |
| Propyl 3-chloro-5-hydroxypicolinate | C₉H₁₀ClNO₃ | 215.63 |
| Isopropyl 3-chloro-5-hydroxypicolinate | C₉H₁₀ClNO₃ | 215.63 |
| Butyl 3-chloro-5-hydroxypicolinate | C₁₀H₁₂ClNO₃ | 229.66 |
Note: This table is illustrative and based on general chemical principles, as specific research on these derivatives is limited.
Amide Derivatives
The conversion of the ester functionality to an amide is a common synthetic transformation. This is typically achieved by reacting the parent ester or the corresponding acyl chloride with a primary or secondary amine. The resulting picolinamide (B142947) derivatives introduce a new set of hydrogen bonding capabilities and steric profiles, which can significantly influence their chemical behavior. For instance, the synthesis of N-substituted picolinamides can be achieved by coupling picolinic acid with various amines.
Variations of Halogen Substitution
The nature and position of the halogen atom on the pyridine (B92270) ring are critical determinants of the molecule's electronic properties and reactivity.
Brominated and Fluorinated Analogues
Research has been conducted into the synthesis of related brominated and fluorinated hydroxypyridine structures. For example, 3-Bromo-5-hydroxypyridine can be synthesized through the decarboxylation of 5-bromopyridine-3-boric acid. chemicalbook.com The synthesis of fluorinated pyridines has also been a subject of academic interest, with methods developed for their preparation. The differing electronegativity and size of fluorine, chlorine, and bromine atoms would be expected to impart distinct chemical characteristics to the resulting analogues.
Table 2: Halogenated Analogues of Hydroxypicolinic Acid
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Bromo-3-hydroxypicolinic acid | C₆H₄BrNO₃ | 218.01 |
| 3-Bromo-5-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 |
| 5-Bromo-3-fluoropicolinonitrile | C₆H₂BrFN₂ | 200.99 |
Note: Data sourced from PubChem and commercial suppliers. nih.govnih.govbldpharm.com
Influence of Halogen Position on Reactivity
The position of the halogen substituent on the pyridine ring significantly impacts the reactivity of the molecule, particularly in nucleophilic aromatic substitution reactions. While specific studies on this compound are scarce, research on related polyhalogenated pyridines provides valuable insights. The electron-withdrawing nature of the halogen atom activates the ring towards nucleophilic attack. The extent of this activation and the preferred site of substitution are dependent on the position of the halogen relative to the nitrogen atom and other substituents.
Modifications of the Hydroxyl Group
The hydroxyl group at the 5-position of the picolinate (B1231196) ring is a key functional handle for further molecular elaboration through reactions such as O-alkylation and O-acylation.
Etherification and Esterification of the Hydroxyl Group
The reactivity of the hydroxyl group at the 5-position of the pyridine ring offers a straightforward handle for introducing a variety of substituents through etherification and esterification reactions. These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity and steric bulk, which are critical for its biological activity.
Academic research has demonstrated the feasibility of converting the hydroxyl group into ether linkages. A common method employed is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For instance, the reaction of this compound with an alkyl halide in the presence of a base like sodium hydride can yield the corresponding 5-alkoxy derivative. While specific examples directly utilizing this compound are not extensively documented in publicly available literature, the synthesis of related structures, such as Ethyl 5-chloro-6-methoxypicolinate, highlights the applicability of such methods to substituted chloropicolinates. nih.gov
Esterification of the hydroxyl group provides another avenue for derivatization. Standard acylation procedures, for example, reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, would be expected to yield the corresponding 5-acyloxy derivatives. These reactions are fundamental in organic synthesis and are presumed to be applicable to this scaffold.
Table 1: Representative Etherification and Esterification Reactions
| Reaction Type | Reactant 1 | Reactant 2 | Product |
| Etherification | This compound | Alkyl Halide (e.g., CH₃I) | Ethyl 3-chloro-5-alkoxypicolinate |
| Esterification | This compound | Acyl Halide (e.g., CH₃COCl) | Ethyl 3-chloro-5-acyloxypicolinate |
Introduction of Other Oxygen-Containing Substituents
Beyond simple ethers and esters, academic efforts have been directed towards the introduction of other oxygen-containing functional groups. These modifications can introduce new hydrogen bonding capabilities and alter the electronic nature of the pyridine ring.
For example, the synthesis of derivatives bearing sulfonyloxy groups can be achieved by reacting the hydroxyl moiety with sulfonyl chlorides. These sulfonate esters can then serve as excellent leaving groups for further nucleophilic substitution reactions, expanding the synthetic utility of the scaffold.
Substitutions on the Pyridine Ring System
The pyridine ring of this compound is also a target for various substitution reactions, allowing for the introduction of diverse functionalities that can profoundly influence the molecule's properties.
Alkyl and Aryl Substituents
Table 2: Potential Cross-Coupling Reactions for Alkylation and Arylation
| Reaction Name | Coupling Partners | Catalyst/Reagents | Potential Product |
| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | Ethyl 3-aryl-5-hydroxypicolinate |
| Negishi Coupling | Organozinc reagent | Pd or Ni catalyst | Ethyl 3-alkyl-5-hydroxypicolinate |
Trifluoromethyl and Cyanoacetate (B8463686) Functionalizations
The introduction of fluorine-containing groups, particularly the trifluoromethyl (CF₃) group, is a common strategy in medicinal and agricultural chemistry to enhance metabolic stability and binding affinity. ontosight.ainih.gov The synthesis of trifluoromethylated pyridine derivatives is an active area of research. nih.govgoogle.comsigmaaldrich.comnih.gov While direct trifluoromethylation of this compound is not explicitly detailed, the synthesis of related compounds like 3-chloro-5-(trifluoromethyl)pyridine (B1270821) and various trifluoromethylated picolinic acid derivatives suggests that such transformations are feasible, likely through multi-step sequences or the use of specialized trifluoromethylating agents. google.comiucr.orgacs.org
The functionalization with a cyanoacetate moiety can be envisioned through a Knoevenagel condensation. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound like ethyl cyanoacetate. researchgate.net If a formyl group were to be introduced onto the pyridine ring of this compound, a subsequent Knoevenagel condensation could lead to the formation of a cyanoacrylate derivative. Such derivatives are valuable intermediates in the synthesis of various heterocyclic compounds. tubitak.gov.trnih.gov
Table 3: Potential Functionalization Reactions
| Functionalization | Key Reagents/Reaction | Potential Intermediate/Product |
| Trifluoromethylation | Trifluoromethylating agent | Ethyl 3-chloro-5-hydroxy-x-(trifluoromethyl)picolinate |
| Cyanoacetate Functionalization | Formaldehyde, then Knoevenagel condensation with Ethyl cyanoacetate | Ethyl 3-chloro-5-hydroxy-x-(2-cyano-2-ethoxycarbonylvinyl)picolinate |
Applications of Ethyl 3 Chloro 5 Hydroxypicolinate As a Synthetic Intermediate
Building Block for Pyridine-Containing Heterocycles
The core of Ethyl 3-chloro-5-hydroxypicolinate is a pyridine (B92270) ring, a ubiquitous scaffold in pharmaceuticals and functional materials. The substituents on this ring serve as handles for further chemical modifications, making it a plausible starting point for the synthesis of a range of pyridine-containing heterocycles. The hydroxyl group can be alkylated, acylated, or converted into a better leaving group, such as a triflate, to enable cross-coupling reactions. The chloro atom, typically activated by the ring nitrogen, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, oxygen, or sulfur-based nucleophiles. Furthermore, the ethyl ester can undergo hydrolysis, amidation, or reduction to an alcohol, providing additional avenues for diversification.
Precursor in Multistep Organic Syntheses
The multifunctional nature of this compound makes it an attractive precursor for intricate, multistep synthetic sequences. The differential reactivity of its functional groups allows for selective and sequential transformations, a key principle in modern organic synthesis.
In the assembly of complex molecules, such as natural products or advanced materials, the order of chemical reactions is paramount. This compound offers the potential for a programmed synthetic route. For instance, the hydroxyl group could first be protected, followed by a nucleophilic substitution of the chlorine atom. Subsequently, the ester group could be manipulated, and finally, the protecting group on the hydroxyl function could be removed to unmask the final functionality. This stepwise approach would allow for the controlled construction of highly elaborate molecular architectures with well-defined substitution patterns on the pyridine core.
While the parent molecule is achiral, its derivatives could be employed in stereoselective transformations. For example, if the ester is hydrolyzed to a carboxylic acid, this acid could be used as a directing group in asymmetric hydrogenations or other metal-catalyzed processes occurring at other positions of the molecule or on a side chain. Alternatively, chiral auxiliaries could be attached to the hydroxyl or the carboxylate group to induce stereoselectivity in subsequent reactions.
Role in the Development of New Reagents and Catalysts
The pyridine scaffold is a well-established platform for the design of ligands in coordination chemistry and organocatalysis. The functional groups on this compound provide anchor points for the attachment of catalytically active moieties or for coordination to metal centers. For example, the hydroxyl group and the pyridine nitrogen could act as a bidentate ligand system for various transition metals. Further modification of the ester and chloro positions could lead to the development of novel, multifunctional ligands with tailored electronic and steric properties for specific catalytic applications.
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-chloro-5-hydroxypicolinate, and how do reaction conditions influence yield and purity?
this compound can be synthesized via halogenation or hydroxylation of picolinate precursors. For example, substituting a hydroxyl group at the 5-position of ethyl 3-chloropicolinate requires controlled oxidation or hydroxylation under inert conditions to avoid side reactions like over-oxidation . Solvent choice (e.g., dichloromethane vs. DMF) and temperature (40–80°C) significantly impact reaction efficiency. Purification via column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane eluents is recommended to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR : The ¹H-NMR spectrum typically shows a singlet for the hydroxyl proton (δ 10–12 ppm) and a quartet for the ethyl ester group (δ 4.3–4.5 ppm). Chlorine substitution at the 3-position deshields adjacent protons, causing splitting patterns in the aromatic region (δ 7–8 ppm) .
- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O stretch) and ~3300 cm⁻¹ (hydroxyl O-H stretch) confirm functional groups. Chlorine’s inductive effect shifts C-Cl stretches to 550–650 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) at m/z 215.6 (calculated for C₈H₇ClNO₃) and fragment ions at m/z 169 (loss of –OCH₂CH₃) validate the structure .
Q. How does the reactivity of this compound compare to structurally similar halogenated picolinates?
The hydroxyl group at the 5-position enhances nucleophilic substitution reactivity compared to non-hydroxylated analogs (e.g., Ethyl 3-chloro-5-trifluoromethylpicolinate). For instance, the hydroxyl group can participate in hydrogen bonding, stabilizing intermediates in Suzuki-Miyaura couplings or Buchwald-Hartwig aminations . In contrast, brominated analogs (e.g., Ethyl 5-bromo-3-chloropicolinate) exhibit higher electrophilicity but lower solubility in polar solvents .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) often arise from variations in assay conditions (e.g., bacterial strain specificity, solvent/DMSO concentrations). To address this:
- Standardize testing protocols (e.g., CLSI guidelines for antimicrobial assays).
- Use dose-response curves to differentiate between true bioactivity and solvent toxicity.
- Cross-validate results with orthogonal assays (e.g., fluorescence-based viability assays vs. colony counting) .
- Perform meta-analyses of published data to identify confounding variables (e.g., pH sensitivity of the hydroxyl group) .
Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions to identify reactive sites. For example:
- The chlorine atom at position 3 creates a partial positive charge on C4, favoring nucleophilic attack in Pd-catalyzed couplings.
- The hydroxyl group at position 5 stabilizes transition states via intramolecular hydrogen bonding, reducing activation energy for C–N bond formation . Tabulated Fukui indices and Mulliken charges provide quantitative reactivity profiles .
Q. What methodologies enable the analysis of this compound’s stability under varying pH and temperature conditions?
- HPLC-UV/MS : Monitor degradation products (e.g., hydrolysis to 3-chloro-5-hydroxypicolinic acid) under accelerated stability conditions (40°C, 75% RH).
- Kinetic Studies : Use Arrhenius plots to extrapolate shelf-life at 25°C.
- pH-Rate Profiling : Identify pH-dependent degradation pathways (e.g., ester hydrolysis dominates at pH >7) .
Methodological Guidance
Q. How should researchers design experiments to assess the compound’s potential as a kinase inhibitor scaffold?
- Structural Analog Screening : Compare inhibition profiles against Ethyl 5-bromo-3-chloropicolinate and hydroxyl-free analogs to isolate the hydroxyl group’s role in binding.
- Crystallography : Co-crystallize with target kinases (e.g., EGFR or CDK2) to map interactions between the hydroxyl group and active-site residues.
- SAR Studies : Systematically modify the ester moiety (e.g., methyl vs. ethyl) and measure IC₅₀ shifts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves (tested for chemical permeation resistance) and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks.
- Spill Management : Neutralize acidic degradation products with sodium bicarbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
